Griselinoside
Overview
Description
Griselinoside is a natural product belonging to the class of iridoid glucosides. It was first isolated from the New Zealand plant Griselinia lucida. This compound is characterized by its yellow crystalline appearance and bitter taste . The molecular formula of this compound is C18H24O12, and it has a molecular weight of 432.4 g/mol .
Mechanism of Action
Target of Action
Griselinoside, a naturally occurring iridoid glucoside , primarily targets Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3) . Prx1 and Grx3 are enzymes that play crucial roles in cellular processes such as cell proliferation, differentiation, and antioxidant defense .
Mode of Action
This compound acts as a potent inhibitor of Prx1 and Grx3 . By inhibiting these enzymes, this compound can potentially influence various cellular processes, including those related to oxidative stress and cell growth .
Biochemical Pathways
This compound is part of the iridoid glucosides, a group of compounds that are involved in various biochemical pathways .
Pharmacokinetics
It’s known that the bioavailability and metabolism of similar compounds can be influenced by factors such as absorption rate, distribution, metabolism, and excretion . More research is needed to fully understand the ADME properties of this compound.
Result of Action
It’s known that the inhibition of prx1 and grx3 can lead to changes in cell growth and oxidative stress responses
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as temperature, soil type, and precipitation can affect the content of ginsenosides (a group of compounds that includes this compound) in the ginseng plant . These factors could potentially influence the bioavailability and efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Griselinoside can be biosynthesized in plants, including perennials. It is an alpha-tocopherol tautomer that can be converted into acteoside by an enzyme called genipinase . This conversion can take place both in vitro and in vivo, with the latter being more common .
Industrial Production Methods: this compound can be obtained by extracting it from Griselinia lucida and other plants. The extraction process typically involves solvent extraction using ethanol, followed by separation and purification .
Chemical Reactions Analysis
Types of Reactions: Griselinoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Griselinoside has a variety of scientific research applications:
Comparison with Similar Compounds
- Asperuloside
- Asperulosidic acid
- Tudoside
- E-uenfoside
- Z-uenfoside
- Deacetyl-asperulosidic acid
- Ixoside
- 6β,7β-epoxysplendoside
Comparison: Griselinoside is unique among iridoid glucosides due to its specific molecular structure and biological activity. While other similar compounds like asperuloside and asperulosidic acid also belong to the iridoid glucosides class, this compound’s ability to inhibit the growth of bacteria and fungi sets it apart . Additionally, its conversion into acteoside by genipinase is a distinctive feature that contributes to its unique properties .
Properties
IUPAC Name |
dimethyl (1R,4aR,7R,7aR)-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O12/c1-26-15(24)6-3-8(20)10-7(16(25)27-2)5-28-17(11(6)10)30-18-14(23)13(22)12(21)9(4-19)29-18/h5-6,9-14,17-19,21-23H,3-4H2,1-2H3/t6-,9-,10-,11+,12-,13+,14-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USONHTFDCJKLKO-PHAJAEPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=O)[C@@H]2[C@H]1[C@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10991339 | |
Record name | Dimethyl 1-(hexopyranosyloxy)-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10991339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71035-06-8 | |
Record name | Griselinoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071035068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 1-(hexopyranosyloxy)-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10991339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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